Minozac - 924909-75-1

Minozac

Catalog Number: EVT-1460202
CAS Number: 924909-75-1
Molecular Formula: C19H22Cl2N6
Molecular Weight: 405.327
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Minozac involves several key steps that utilize various chemical reactions to achieve the desired compound.

Methods:

  1. Initial Reaction: The synthesis begins with the reaction of 6-chloro-3-phenylpyridazin-4-ol with sodium hydroxide in deionized water at elevated temperatures (130°C). This step typically lasts around two hours until a clear solution forms.
  2. Acidification and Filtration: The reaction mixture is cooled, acidified to a pH of 1 using hydrochloric acid, and then filtered to isolate the solid product. This process may yield varying results based on the conditions maintained during synthesis.
  3. Further Purification: The solid obtained is subjected to additional purification steps involving recrystallization from ethanol and treatment with hexanes to enhance purity .

Technical Details: The final product's purity is confirmed through high-performance liquid chromatography (HPLC) and mass spectrometry, ensuring that it meets the required standards for further biological evaluation .

Molecular Structure Analysis

Minozac's molecular structure comprises a pyridazine core with various substituents that contribute to its biological activity.

Structure:

  • Chemical Formula: C11H12N4
  • Molecular Weight: 208.24 g/mol
  • Key Features: The compound exhibits a phenyl group and an amino group that are critical for its interaction with biological targets.

Data:

  • Melting Point: Approximately 221.3 – 221.5°C
  • Spectroscopic Data: Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry provide detailed insights into the molecular structure, confirming the presence of specific functional groups .
Chemical Reactions Analysis

Minozac undergoes various chemical reactions that are pivotal for its biological activity.

  1. CYP2D6 Interaction: Minozac has been identified as a substrate for cytochrome P450 2D6, which plays a significant role in drug metabolism. This interaction can influence its pharmacokinetics and efficacy as a therapeutic agent .
  2. Neuroinflammatory Modulation: The compound has been shown to modulate inflammatory pathways within the central nervous system, which is crucial for its application in treating neurodegenerative diseases .
Mechanism of Action

Minozac operates through several mechanisms that affect neuronal function and inflammation.

  1. Neuroinflammatory Response Modulation: Minozac selectively alters proinflammatory cytokine production, restoring homeostasis in activated glial cells without affecting basal cytokine levels. This selective action may provide therapeutic benefits in conditions characterized by neuroinflammation .
  2. CNS Penetration and Metabolism: The compound exhibits favorable pharmacokinetic properties, allowing it to penetrate the blood-brain barrier effectively while maintaining metabolic stability .
Physical and Chemical Properties Analysis

Minozac possesses distinct physical and chemical properties that influence its behavior in biological systems.

  • Physical Properties:
    • Appearance: Light yellow crystalline solid
    • Solubility: Soluble in organic solvents like methanol
    • Stability: Exhibits good stability under physiological conditions
  • Chemical Properties:
    • Reactivity: Minozac's reactivity is influenced by its functional groups, particularly the amino and phenyl substituents.
    • pH Sensitivity: The compound's solubility and stability can vary significantly with pH changes .
Applications

Minozac has several potential applications in scientific research and therapeutic development:

  1. Neuropharmacology: Its ability to modulate neuroinflammatory responses makes it a candidate for treating conditions like traumatic brain injury and neurodegenerative diseases .
  2. Drug Development: As a substrate for cytochrome P450 2D6, understanding Minozac's metabolic pathways can aid in designing safer CNS therapeutics with reduced side effects .
  3. Research Tool: Minozac serves as a valuable tool for studying the pharmacological mechanisms underlying CNS disorders, contributing to broader drug discovery efforts focused on neuroactive compounds .
Introduction to Minozac in Neurotrauma Research

Traumatic Brain Injury (TBI) Pathophysiology and Post-Traumatic Epilepsy (PTE) Mechanisms

Traumatic brain injury initiates a biphasic pathological cascade comprising primary mechanical damage and secondary molecular injury. Primary injury involves immediate tissue disruption, axonal shearing, and vascular damage. This physical trauma triggers secondary injury mechanisms including glutamate excitotoxicity, calcium dysregulation, mitochondrial dysfunction, and oxidative stress [3] [10]. These processes collectively contribute to neuronal hyperexcitability and network reorganization:

  • Excitotoxicity: TBI induces massive glutamate release, overactivating NMDA receptors and causing excessive calcium influx. This disrupts mitochondrial function, generating reactive oxygen species (ROS) that damage cellular components and downregulate glutamate transporters (e.g., GLT-1), perpetuating excitotoxic cycles [10].
  • Neural Circuit Remodeling: Animal models demonstrate mossy fiber sprouting in the dentate gyrus and synaptic reorganization in hippocampal and cortical regions weeks after injury. These structural changes create hyperexcitable networks capable of generating spontaneous recurrent seizures [3] [8].
  • Blood-Brain Barrier (BBB) Dysfunction: Vascular damage compromises BBB integrity, permitting serum albumin and immune cells to infiltrate brain tissue. Albumin activates TGF-β signaling in astrocytes, promoting inflammation and further neuronal hyperexcitability [10].

Epidemiologically, severe TBI carries >50% risk of PTE development, with 80% of cases manifesting seizures within two years post-injury [10]. The latent period between TBI and seizure onset represents a critical therapeutic window for interventions like Minozac that target epileptogenic mechanisms.

Neuroinflammatory Cascades in Epileptogenesis

Neuroinflammation serves as a key nexus between acute TBI pathology and chronic epilepsy development. Activated microglia and astrocytes drive a self-sustaining cycle of cytokine production that potentiates neuronal excitability and synaptic dysfunction [4] [7]. Key molecular players include:

  • Proinflammatory Cytokines: Interleukin-1β (IL-1β) enhances neuronal excitation via NMDA receptor phosphorylation and reduces GABAergic inhibition. Tumor necrosis factor-alpha (TNF-α) modulates glutamate receptor trafficking and promotes excitatory synaptogenesis [4] [7].
  • Danger Signals: High-mobility group box 1 (HMGB1) translocates to the extracellular space during neuronal injury, activating Toll-like receptor 4 (TLR4) and amplifying cytokine release. This pathway is upregulated in human epileptogenic foci [4].
  • Chemokine Networks: Monocyte chemoattractant protein-1 (MCP-1) and IL-8 recruit peripheral immune cells across the compromised BBB, exacerbating neuroinflammation and neuronal damage [5] [8].

Table 1: Proinflammatory Mediators Modulated by Minozac in Preclinical TBI Models

MediatorBiological FunctionEffect of MinozacExperimental Model
IL-1βEnhances NMDA receptor function; reduces GABA inhibitionSuppresses upregulationMurine closed-skull TBI [1] [8]
TNF-αPromotes excitatory synaptogenesis; impairs glutamate uptakeAttenuates elevationMurine cortical impact [5] [8]
MCP-1 (CCL2)Recruits monocytes/macrophages to injury sitesReduces expressionMurine TBI + electroconvulsive shock [8]
HMGB1TLR4 activation; amplifies cytokine releaseIndirect suppression via glial modulationMouse kainate-induced seizures [4] [8]

Glial activation markers like GFAP (astrocytes) and Iba1 (microglia) remain elevated for months post-TBI in both animal models and human patients, correlating with seizure frequency and cognitive decline [1] [6]. Chronic microglial activation detected via TSPO PET imaging in TBI survivors confirms the persistence of neuroinflammation years after injury [6].

Rationale for Targeting Glial Activation in TBI-Related Complications

The rationale for Minozac as an anti-epileptogenic therapy stems from its ability to disrupt the glial activation cycle while preserving neuroprotective functions. Unlike broad immunosuppressants, Minozac selectively suppresses proinflammatory cytokine production without eliminating anti-inflammatory glial responses [5] [8]. Its mechanisms include:

  • Suppression of Cytokine Amplification Loops: Administered at 3h and 6h post-TBI (5 mg/kg, intraperitoneal), Minozac attenuates IL-1β, TNF-α, and MCP-1 upregulation in mice. This breaks the cycle where cytokines activate additional glia, which produce more cytokines [5] [8].
  • Prevention of Seizure Susceptibility: In a murine "two-hit" model (TBI followed by electroconvulsive shock at day 7), Minozac treatment normalized seizure thresholds. Vehicle-treated TBI mice required significantly lower currents to induce seizures, indicating increased susceptibility [1] [8].
  • Neuroprotection and Functional Preservation: Minozac reduces neuronal injury, metallothionein expression (a marker of oxidative stress), and astrocyte activation. It also improves long-term cognitive outcomes, as measured by Barnes maze performance over 28 days post-TBI [5] [8].

Table 2: Functional Outcomes Following Minozac Treatment in Preclinical Studies

Outcome ParameterEffect of TBIEffect of MinozacStudy Reference
Seizure threshold (ECS current)Decreased by 35-40%Restored to sham levelsChrzaszcz et al. 2010 [1] [8]
Astrocyte activation (GFAP+ cells)Increased 3.5-fold in hippocampusReduced by 60-70%Lloyd et al. 2008 [5]; Chrzaszcz et al. 2010 [8]
Barnes maze errors (day 14)Increased by 50%Reduced to control levelsLloyd et al. 2008 [5]
Cerebral edema (brain water content)Increased 8-10%No significant increaseLloyd et al. 2008 [5]

The timing of Minozac administration is critical. Early intervention (3–9h post-TBI) capitalizes on the therapeutic window before inflammatory cascades become self-sustaining, yet avoids interfering with potential reparative functions of microglia in later stages [5] [6]. This selectivity contrasts with minocycline (a tetracycline antibiotic with anti-inflammatory properties), which reduced chronic microglial activation in TBI patients but unexpectedly increased plasma neurofilament light levels—a biomarker of axonal degeneration—suggesting detrimental effects when suppressing chronic glial responses [6].

Minozac’s chemical properties, including its low molecular weight (405.33 g/mol) and solubility in DMSO, facilitate blood-brain barrier penetration, enabling targeted CNS effects [9]. Its development represents a shift toward precision targeting of neuroimmune mechanisms in epileptogenesis, offering a template for future glial-modulating therapeutics.

Properties

CAS Number

924909-75-1

Product Name

Minozac

IUPAC Name

4-methyl-6-phenyl-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine;dihydrochloride

Molecular Formula

C19H22Cl2N6

Molecular Weight

405.327

InChI

InChI=1S/C19H20N6.2ClH/c1-15-14-17(16-6-3-2-4-7-16)22-23-18(15)24-10-12-25(13-11-24)19-20-8-5-9-21-19;;/h2-9,14H,10-13H2,1H3;2*1H

InChI Key

CSGQAXNJZHDONX-UHFFFAOYSA-N

SMILES

CC1=CC(=NN=C1N2CCN(CC2)C3=NC=CC=N3)C4=CC=CC=C4.Cl.Cl

Synonyms

4-Methyl-6-phenyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]-pyridazine Dihydrochloride;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.